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Compound Name: L-364918
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A comprehensive guide for researchers and drug development professionals on the contrasting

actions of the selective antagonist L-364,918 and the endogenous hormone cholecystokinin at

the CCK1 receptor.

Endogenous cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that

plays a pivotal role in various physiological processes, primarily mediated through its

interaction with two G protein-coupled receptors: cholecystokinin 1 (CCK1) and cholecystokinin

2 (CCK2). In contrast, L-364,918, also known as Devazepide, is a potent and selective non-

peptide antagonist of the CCK1 receptor. This guide provides a detailed comparison of L-

364,918 and endogenous CCK, focusing on their binding characteristics, functional effects, and

the signaling pathways they modulate. The information presented herein is supported by

experimental data to aid researchers in the fields of pharmacology, gastroenterology, and

neuroscience.

Molecular Interaction and Receptor Binding Affinity
The fundamental difference between endogenous CCK and L-364,918 lies in their interaction

with the CCK1 receptor. CCK, in its various forms such as CCK-8 and CCK-58, is the natural

agonist that binds to and activates the receptor, initiating downstream signaling cascades.[1]

Conversely, L-364,918 is a competitive antagonist, meaning it binds to the same receptor site

as CCK but does not activate it, thereby blocking the effects of the endogenous hormone.[2]

The binding affinities of both molecules to the CCK1 receptor have been quantified in

numerous studies, as summarized in the table below.
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Compound Receptor Assay Type Parameter Value (nM)
Species/Tiss

ue

Endogenous

CCK-8
CCK1

Radioligand

Binding
Kd

~0.018 -

0.064

Rat

Pancreatic

Acini

Endogenous

CCK-8
CCK1

Radioligand

Binding
Ki ~0.6 - 1 Human

L-364,918

(Devazepide)
CCK1

Radioligand

Binding
Kd 0.53

Solubilized

Rat Pancreas

L-364,918

(Devazepide)
CCK1

Radioligand

Binding
IC50 0.081 Rat Pancreas

L-364,918

(Devazepide)
CCK1

Radioligand

Binding
IC50 0.045

Bovine

Gallbladder

Kd (dissociation constant) represents the concentration of a ligand at which half of the

receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. Ki (inhibition

constant) is a measure of the affinity of a competitive inhibitor. IC50 (half-maximal inhibitory

concentration) is the concentration of an inhibitor required to inhibit a biological response by

50%.

Functional Effects: A Tale of Agonism vs.
Antagonism
The opposing nature of endogenous CCK and L-364,918 is most evident in their functional

effects.

Endogenous Cholecystokinin (Agonist):

Gastrointestinal Motility: Stimulates gallbladder contraction and pancreatic enzyme

secretion, while delaying gastric emptying to aid in digestion.[3]

Satiety: Induces feelings of fullness, thereby reducing food intake.
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Neuronal Excitation: Acts as a neurotransmitter in the central and peripheral nervous

systems.

L-364,918 (Antagonist):

Inhibition of CCK-induced Effects: Effectively blocks the physiological actions of endogenous

CCK. For instance, it inhibits CCK-stimulated pancreatic amylase release and gallbladder

contraction.[4][5]

Increased Food Intake: By blocking the satiety signals mediated by CCK, L-364,918 can lead

to an increase in food consumption.[6]

Reversal of Locomotor Suppression: L-364,918 can antagonize the suppression of

locomotor activity induced by exogenous CCK-8.[7]

The table below summarizes the functional comparison based on experimental observations.

Physiological Process Effect of Endogenous CCK Effect of L-364,918

Pancreatic Amylase Secretion Stimulation
Inhibition of CCK-induced

stimulation

Gallbladder Contraction Stimulation Inhibition

Gastric Emptying Delay
Reversal of CCK-induced

delay

Food Intake Reduction (Satiety) Increase

Locomotor Activity Suppression (at high doses)
Reversal of CCK-induced

suppression

Signaling Pathways
Endogenous CCK, upon binding to the CCK1 receptor, primarily activates the Gq/11 and Gs G-

protein signaling pathways. The Gq/11 pathway leads to the activation of phospholipase C

(PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The

Gs pathway activation results in the stimulation of adenylyl cyclase and subsequent production
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of cyclic AMP (cAMP). These signaling cascades ultimately mediate the diverse physiological

effects of CCK.

L-364,918, as a competitive antagonist, does not initiate this signaling cascade. Instead, it

occupies the receptor binding site, preventing CCK from binding and thereby inhibiting the

activation of these downstream pathways.
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Caption: CCK1 Receptor Signaling Pathway Activation and Blockade.

Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of ligands to their receptors.

Objective: To quantify the binding affinity (Kd or Ki) of endogenous CCK and L-364,918 to the

CCK1 receptor.

Methodology:

Membrane Preparation: CCK1 receptor-expressing tissues (e.g., rat pancreas) or cells are

homogenized and centrifuged to isolate a membrane fraction rich in receptors.[8]
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Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]L-

364,918 or 125I-CCK) and varying concentrations of the unlabeled competitor ligand (either

CCK or L-364,918).[8][9]

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the

unbound radioligand, typically by rapid filtration through glass fiber filters.[8][10]

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured

in the presence of a high concentration of unlabeled ligand) from total binding. The data are

then analyzed using non-linear regression to determine the IC50, Ki, or Kd values.[8]
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Caption: Workflow for a Radioligand Binding Assay.

CCK-Induced Amylase Release Assay
This functional assay measures the biological response to CCK receptor activation in

pancreatic acinar cells.
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Objective: To assess the agonist effect of CCK and the antagonist effect of L-364,918 on

pancreatic enzyme secretion.

Methodology:

Acinar Cell Isolation: Pancreatic acinar cells are isolated from animal models (e.g., rats) by

enzymatic digestion.[11]

Pre-incubation (for antagonist studies): To test the effect of L-364,918, the isolated acini are

pre-incubated with varying concentrations of the antagonist.

Stimulation: The acinar cells are then stimulated with different concentrations of CCK.

Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.[11]

Sample Collection: The incubation is stopped, and the supernatant containing the secreted

amylase is collected.

Amylase Assay: The amylase activity in the supernatant is measured using a

spectrophotometric assay.

Data Analysis: The amount of amylase released is expressed as a percentage of the total

cellular amylase content. Dose-response curves are generated to determine the potency and

efficacy of CCK and the inhibitory effect of L-364,918.

Conclusion
L-364,918 and endogenous cholecystokinin represent a classic agonist-antagonist pair for the

CCK1 receptor. While endogenous CCK is the key physiological activator, initiating a cascade

of signaling events crucial for digestion and satiety, L-364,918 serves as a powerful research

tool and a potential therapeutic agent by selectively blocking these actions. Understanding their

distinct mechanisms of action, binding affinities, and functional consequences is paramount for

researchers investigating the roles of the CCK system in health and disease and for the

development of novel therapeutics targeting this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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